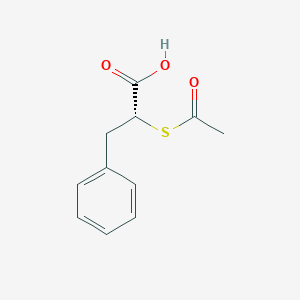

(R)-2-アセチルチオ-3-フェニルプロピオン酸

説明

Synthesis Analysis

The synthesis of compounds similar to (R)-2-Acetylthio-3-phenylpropionic Acid often involves stereoselective processes due to the presence of an asymmetric carbon atom. The synthesis and metabolic pathways of 2-arylpropionic acids, a related class of compounds, highlight the importance of stereoselectivity in their pharmacological activity. The (R)-enantiomer of these compounds can undergo unidirectional chiral inversion to the (S)-enantiomer, which is pharmacologically active. This process suggests a potential pathway for the synthesis and activation of (R)-2-Acetylthio-3-phenylpropionic Acid and related compounds (Mayer Jm, 1990).

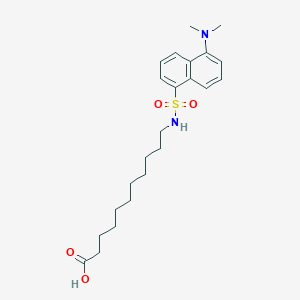

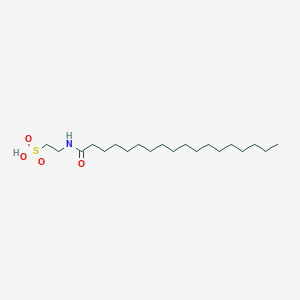

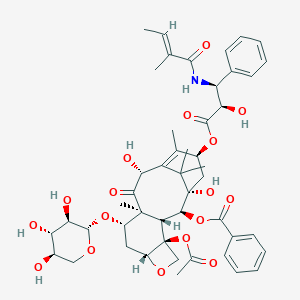

Molecular Structure Analysis

The molecular structure of (R)-2-Acetylthio-3-phenylpropionic Acid, characterized by the presence of an acetylthio group and a phenyl group attached to a propionic acid backbone, is crucial for its chemical behavior and biological activity. Studies on similar compounds, such as N-acetyl aspartic acid and various phenylpropionic acids, demonstrate how structural features influence their stability, metabolic pathways, and interaction with biological systems. For instance, N-acetyl aspartic acid's stability and role in the nervous system highlight the significance of acetyl groups in biochemical processes (David L. Birken & W. Oldendorf, 1989).

Chemical Reactions and Properties

The chemical reactions and properties of (R)-2-Acetylthio-3-phenylpropionic Acid are influenced by its functional groups. The acetylthio group, in particular, may undergo specific reactions, such as acylation and thiolysis, affecting the compound's biological activity and metabolic fate. Research on related sulfur-containing compounds provides insights into the reactivity and potential applications of thioesters and thioureas, indicating a wide range of chemical behaviors and interactions that could be relevant for (R)-2-Acetylthio-3-phenylpropionic Acid (A. Saeed, U. Flörke, & M. Erben, 2014).

Physical Properties Analysis

The physical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, such as solubility, melting point, and optical activity, are essential for its application in various fields. While specific data on (R)-2-Acetylthio-3-phenylpropionic Acid is scarce, analogous compounds provide a basis for understanding how structural elements influence these properties. For example, the solubility and thermal behavior of compounds can be significantly affected by the presence of specific functional groups and stereochemistry.

Chemical Properties Analysis

The chemical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, including acidity/basicity, reactivity, and stability, are critical for its potential applications. The presence of the acetylthio and phenyl groups suggests that (R)-2-Acetylthio-3-phenylpropionic Acid may participate in specific chemical interactions and transformations, such as redox reactions and conjugation processes. Studies on similar compounds, such as arylpropionic acids, have revealed a range of biological activities and chemical interactions that are influenced by their molecular structures (A. Gouda et al., 2019).

科学的研究の応用

薬理学:メタロ-β-ラクタマーゼ阻害

(R)-2-アセチルチオ-3-フェニルプロピオン酸: は、IMP-1 メタロ-β-ラクタマーゼの阻害剤として同定されており、これは細菌に抗生物質耐性を付与する酵素です 。この用途は、薬剤耐性菌感染症に対抗するための新しい薬理学的戦略の開発に不可欠です。

有機合成:キラルビルディングブロック

この化合物のキラルな性質は、それを有機合成における貴重なビルディングブロックにします 。これは、特定の三次元配置を持つ複雑な分子を作成するために使用でき、これは有効な医薬品成分の合成に不可欠です。

医薬品化学:創薬

医薬品化学において、(R)-2-アセチルチオ-3-フェニルプロピオン酸は、治療薬の合成における前駆体または中間体として役立ちます。 その構造的特徴は、新規薬剤の薬物動態特性を向上させるために活用できます 。

分析化学:クロマトグラフィー分析

この化合物は、分析化学において、類似の化合物を分離および定量するためのクロマトグラフィー法における標準または試薬として使用できます。これにより、医薬品製品の品質管理に役立ちます 。

化学工学:プロセス最適化

化学工学において、(R)-2-アセチルチオ-3-フェニルプロピオン酸は、プロセス最適化研究に関与する可能性があります。 その特性は、反応速度論および熱力学に影響を与える可能性があり、これらは効率的でスケーラブルな化学プロセスの設計に不可欠です 。

特性

IUPAC Name |

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSNFYJYANSNI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431066 | |

| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57359-76-9 | |

| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)